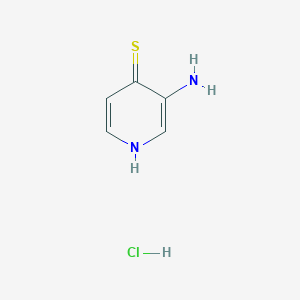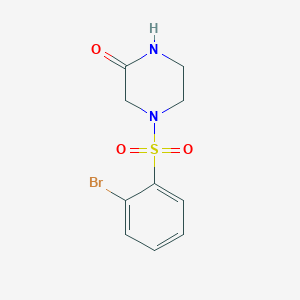
3-amino-1H-pyridine-4-thione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1H-pyridine-4-thione;hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 3-position and a thiol group at the 4-position, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyridine-4-thione;hydrochloride typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method is the reaction of 3-aminopyridine with thiolating agents under controlled conditions. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1H-pyridine-4-thione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-amino-1H-pyridine-4-thione;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Mécanisme D'action
The mechanism by which 3-amino-1H-pyridine-4-thione;hydrochloride exerts its effects is largely dependent on its functional groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or modification of protein function. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinethiol, 4-amino-, (Hydrochloride) (11): Similar structure but with the amino and thiol groups swapped.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring and exhibit different chemical properties and biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with a fused imidazole and pyridine ring, known for their diverse biological activities.
Uniqueness
3-amino-1H-pyridine-4-thione;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to other pyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H7ClN2S |
|---|---|
Poids moléculaire |
162.64 g/mol |
Nom IUPAC |
3-amino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H |
Clé InChI |
RGVWXJUMRDRGAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C(C1=S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Aminomethyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-OL](/img/structure/B8730160.png)

![tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8730168.png)
![1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8730175.png)
![[2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester](/img/structure/B8730176.png)


![3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B8730204.png)




